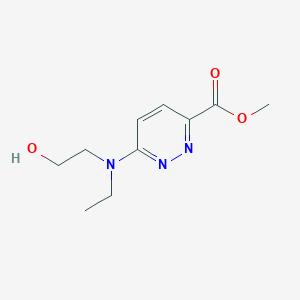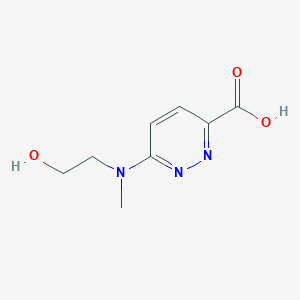
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol
Descripción general
Descripción
“2-(4-Ethoxypiperidin-1-yl)ethan-1-ol” is a chemical compound with the formula C9H19NO2 . It is related to the compound “2-(4-aminopiperidin-1-yl)ethan-1-ol”, which has a molecular weight of 144.22 .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and the reaction conditions were optimized to reach satisfactory yields of the target glycols .Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxypiperidin-1-yl)ethan-1-ol” can be inferred from its formula, C9H19NO2. It contains 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol: is a compound that can be used in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it could serve as a precursor in the synthesis of selective estrogen receptor modulators (SERMs), which are used in the treatment of breast cancer and osteoporosis .
Biotechnology
In the field of biotechnology, this compound could be utilized in the creation of biodegradable ionizable lipids. These lipids can form inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors, which are crucial for gene therapy and the treatment of genetic disorders .
Pharmacology
Pharmacologically, 2-(4-Ethoxypiperidin-1-yl)ethan-1-ol may be involved in the development of inhibitors for various receptors or enzymes. For example, it could be a building block for compounds that inhibit platelet-derived growth factor receptor (PDGFR) phosphorylation, which plays a role in the suppression of neointima formation following vascular injury .
Organic Chemistry
In organic chemistry research, this compound’s versatile structure makes it a candidate for studying different organic reactions and synthesis processes. It could be used to explore new synthetic pathways or to create novel organic compounds with unique properties .
Materials Science
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol: might find applications in materials science, particularly in the synthesis of new materials with specific characteristics. It could be used to modify the surface properties of materials or to create polymers with particular mechanical and chemical properties .
Environmental Science
Lastly, in environmental science, this compound could be investigated for its biodegradability and potential use in environmentally friendly applications. It might also be studied for its effects on biological systems and its behavior in various environmental conditions .
Propiedades
IUPAC Name |
2-(4-ethoxypiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9-3-5-10(6-4-9)7-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXVTIOPTYDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxypiperidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



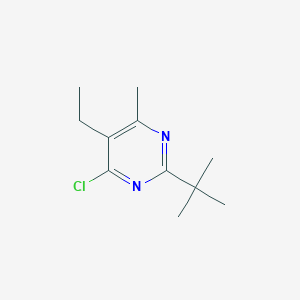

![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)

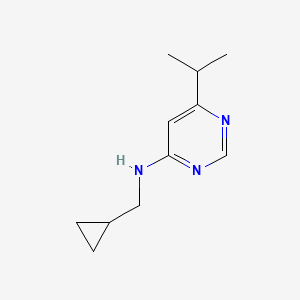
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
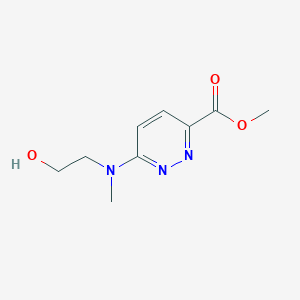
![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
